molecular formula C17H15F2NO3 B6507262 [(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate CAS No. 1794931-86-4

[(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate

Cat. No.: B6507262
CAS No.: 1794931-86-4
M. Wt: 319.30 g/mol
InChI Key: PLPSAPYUJJFBCB-UHFFFAOYSA-N
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Description

[(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate is a derivative of benzoic acid, specifically a 2,5-difluorobenzoate. The compound features two fluorine atoms on the benzene ring of the benzoic acid at positions 2 and 5. The [(2-phenylethyl)carbamoyl]methyl part indicates the presence of a carbamoyl group attached to a phenylethyl group, which is then attached to the methyl group of the benzoate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate typically involves the esterification of 2,5-difluorobenzoic acid with [(2-phenylethyl)carbamoyl]methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

[(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate depends on its specific application. In biological contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • [(2-phenylethyl)carbamoyl]methyl 3,5-difluorobenzoate
  • [(2-phenylethyl)carbamoyl]methyl 4-fluorobenzoate
  • [(2-phenylethyl)carbamoyl]methyl 2,4-difluorobenzoate

Uniqueness

[(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 2,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c18-13-6-7-15(19)14(10-13)17(22)23-11-16(21)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPSAPYUJJFBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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